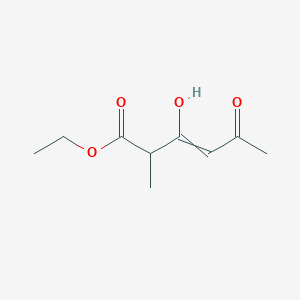![molecular formula C38H35O4P-2 B12564465 [1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate CAS No. 184016-73-7](/img/structure/B12564465.png)
[1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate: is a complex organic compound with a unique structure that includes multiple aromatic rings and phosphate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of phosphate groups. Common reagents used in these reactions include organophosphates, aromatic hydrocarbons, and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of high-pressure reactors and advanced purification methods ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the aromatic rings, with common reagents including halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, [1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: In biological research, this compound may be used to study enzyme interactions and as a probe in biochemical assays.
Medicine: Potential medical applications include its use as a drug candidate for targeting specific biochemical pathways.
Industry: In industry, this compound can be used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
1-(4-Fluorophenyl)piperazine: Used in the synthesis of N,N-disubstituted piperazines.
Uniqueness: What sets [1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate apart is its unique structure, which allows for specific interactions with molecular targets and its versatility in various applications across different fields.
Properties
CAS No. |
184016-73-7 |
|---|---|
Molecular Formula |
C38H35O4P-2 |
Molecular Weight |
586.7 g/mol |
IUPAC Name |
[1-(2,3-diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate |
InChI |
InChI=1S/C38H37O4P/c1-24-20-26(3)34(27(4)21-24)37(35-28(5)22-25(2)23-29(35)6)38(42-43(39,40)41)33-19-13-18-32(30-14-9-7-10-15-30)36(33)31-16-11-8-12-17-31/h7-23H,1-6H3,(H2,39,40,41)/p-2 |
InChI Key |
XNVNEQYWQUHODW-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=C(C2=CC=CC(=C2C3=CC=CC=C3)C4=CC=CC=C4)OP(=O)([O-])[O-])C5=C(C=C(C=C5C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Isoindole-1,3(2H)-dione, 2-[[2-hydroxy-5-(1-methylethyl)phenyl]thio]-](/img/structure/B12564384.png)
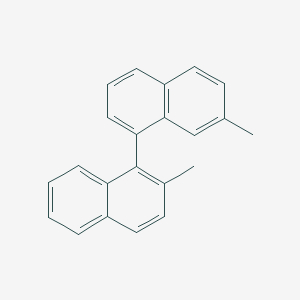
![N-[(E)-hydrazinylidenemethyl]thiophene-2-carboxamide](/img/structure/B12564395.png)
![Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B12564402.png)
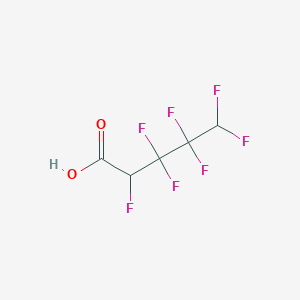
![9-Amino-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide](/img/structure/B12564425.png)
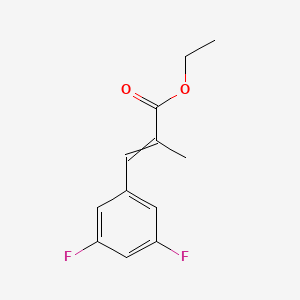
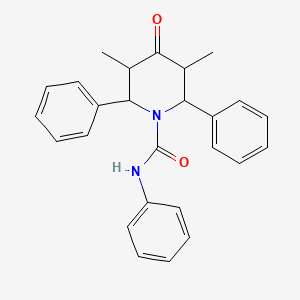
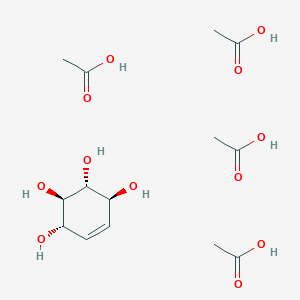
![2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(9H-fluoren-9-yl)ethyl carbonate](/img/structure/B12564454.png)
![[(1-Bromo-2-phenylethenyl)selanyl]benzene](/img/structure/B12564462.png)
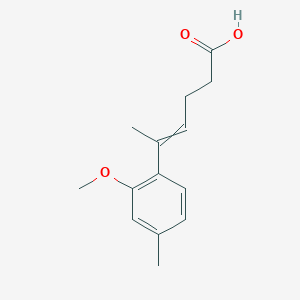
![1-Hydroxy-N-[4-(methanesulfonyl)phenyl]naphthalene-2-carboxamide](/img/structure/B12564469.png)
